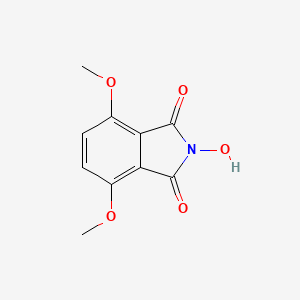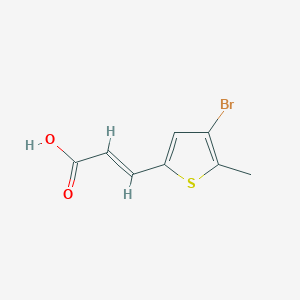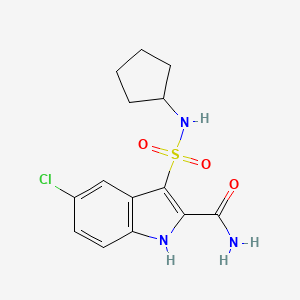![molecular formula C22H13NO2S B12546024 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-11-9](/img/structure/B12546024.png)
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and naphthopyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-pyridinecarboxaldehyde with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization and oxidation steps to form the naphthopyran core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced naphthopyran compounds, and various substituted derivatives with functional groups such as halides, alkyls, and hydroxyls.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-di(pyridin-4-yl)thiophene
- 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol
- 2-(4-pyridin-4-ylphenyl)acetonitrile
Uniqueness
2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its combination of pyridine, thiophene, and naphthopyran moieties, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
652138-11-9 |
|---|---|
Molekularformel |
C22H13NO2S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-pyridin-4-yl-6-thiophen-2-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C22H13NO2S/c24-19-13-20(14-7-9-23-10-8-14)25-22-16-5-2-1-4-15(16)17(12-18(19)22)21-6-3-11-26-21/h1-13H |
InChI-Schlüssel |
SMSHOGYFULFHOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12545942.png)
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)



![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)

![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)


